Elinogrel (potassium)

Description

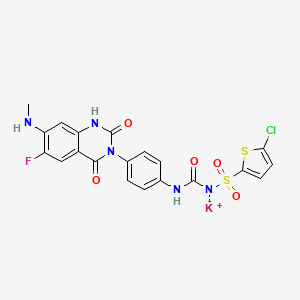

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

936501-01-8 |

|---|---|

Molecular Formula |

C20H15ClFKN5O5S2 |

Molecular Weight |

563.0 g/mol |

IUPAC Name |

potassium (5-chlorothiophen-2-yl)sulfonyl-[[4-[6-fluoro-7-(methylamino)-2,4-dioxo-1H-quinazolin-3-yl]phenyl]carbamoyl]azanide |

InChI |

InChI=1S/C20H15ClFN5O5S2.K/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17;/h2-9,23H,1H3,(H,25,30)(H2,24,26,29); |

InChI Key |

ORAKJDGBKULZRH-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F.[K] |

Synonyms |

elinogrel PRT 060128 PRT-060128 PRT060128 |

Origin of Product |

United States |

Molecular and Structural Investigations of Elinogrel Potassium

Theoretical Chemistry Approaches in Molecular Characterization

Theoretical chemistry methods have been instrumental in elucidating the molecular properties of elinogrel (B1662655). researchgate.netnih.govresearchgate.net These computational approaches provide insights into the molecule's geometry, energy, and conformational preferences, which are critical for understanding its interaction with its biological target.

Quantum Chemical Calculations of Molecular Geometry and Energy

Quantum chemical calculations, particularly using Density Functional Theory (DFT) at the Becke3LYP/6-311++G(d,p) level, have been employed to determine the geometries and energies of the most stable conformers of elinogrel. researchgate.netnih.govresearchgate.netresearchgate.net These calculations have shown that at a physiological pH of 7.4, elinogrel is completely ionized. researchgate.netnih.govresearchgate.net The molecular structure of the phenylurea fragment of elinogrel has been found to exhibit a planar conformation, suggesting an electronically-delocalized character. nih.gov The thiophene (B33073) and sulfonylurea groups are oriented perpendicularly to each other, resulting in an L-shaped conformation for the molecule. nih.gov

Conformational Analysis of the Sulfonylurea Moiety

The conformational structure of elinogrel is significantly influenced by the stereochemistry of its sulfonylurea moiety. researchgate.netnih.gov Extensive conformational studies of sulfonylurea-containing drugs have identified two primary stable conformations: syn-syn and anti-syn. nih.gov In the case of elinogrel, the anti-syn conformer is more stable in both the gas phase and in aqueous solution by 23 and 7.7 kJ/mol, respectively. nih.gov This stability is attributed to the formation of an intramolecular hydrogen bond between a nitrogen-hydrogen (N-H) group and a sulfur-oxygen (S=O) group (N–H···O=S), with a bond length of approximately 2 Å. nih.gov This intramolecular interaction is strong enough to overcome the less favorable cis amide conformation within this conformer. nih.gov

| Conformer | Relative Stability (Gas Phase) | Relative Stability (Aqueous Solution) | Key Feature |

| anti-syn | More stable by 23 kJ/mol nih.gov | More stable by 7.7 kJ/mol nih.gov | Intramolecular N–H···O=S hydrogen bond nih.gov |

| syn-syn | Less stable nih.gov | Less stable nih.gov | - |

Structure-Activity Relationship (SAR) Studies of P2Y12 Receptor Antagonism

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of elinogrel relates to its biological activity as a P2Y12 receptor antagonist. gu.senih.govnih.govresearchgate.net These studies help in identifying the key molecular features responsible for its potent antiplatelet effects.

Identification of Key Pharmacophoric Elements and Substituent Effects

SAR studies have identified several key pharmacophoric elements within the elinogrel structure that are essential for its P2Y12 receptor antagonism. The sulfonylurea linker and the quinazolinedione core are central to its binding activity. gu.se The specific substituents on the aromatic rings also play a significant role. For instance, the nature and position of substituents on the phenyl and thiophene rings can modulate the potency and selectivity of the compound. While detailed public SAR data specifically for elinogrel is limited, the general principles of P2Y12 antagonist design suggest that the spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic interactions, are critical for effective receptor binding. nih.gov The development of other P2Y12 antagonists has often involved optimization of substituents on similar core structures to enhance potency and pharmacokinetic properties. gu.senih.gov

Quantitative Structure-Activity Relationship (QSAR) Estimates for Antiplatelet Properties

Quantitative structure-activity relationship (QSAR) studies provide a more quantitative framework for understanding the relationship between the chemical structure and biological activity. researchgate.netjapsonline.comjapsonline.com According to QSAR estimates, elinogrel is recognized as a potent platelet aggregation inhibitor. japsonline.comjapsonline.com These models use computational methods to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with observed antiplatelet activity. While a specific QSAR model for elinogrel is not detailed in the provided search results, the inclusion of elinogrel in comparative QSAR studies of antiplatelet agents highlights its significance in this therapeutic class. researchgate.netjapsonline.comjapsonline.com Such studies aim to predict the antiplatelet properties of new chemical entities based on their structural features, thereby guiding the design of novel and more effective antiplatelet drugs. researchgate.netjapsonline.comjapsonline.com

Synthesis and Chemical Modification Strategies

General Synthetic Methodologies for Quinazolinone and Sulfonylurea Scaffolds

The synthesis of elinogrel (B1662655) involves the formation of two key structural components: the quinazolinone and sulfonylurea scaffolds. thoracickey.com

Quinazolinone Scaffold Synthesis:

The quinazolinone ring system is a prevalent feature in many biologically active compounds. researchgate.net Various synthetic strategies have been developed for its construction. Common starting materials include 2-aminobenzonitriles, 2-aminobenzoic acids, or their derivatives. rsc.org

One prevalent method involves the condensation of 2-aminobenzamides with various reagents. For instance, a sustainable approach utilizes dimethyl sulfoxide (B87167) (DMSO) as a carbon source and hydrogen peroxide as an oxidant for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides. acs.org Other methods employ catalysts like ruthenium(II) complexes in a tandem reaction from 2-aminobenzonitriles and alcohols or utilize iodine-mediated intramolecular sp3 C–H amination. rsc.orgacs.org More environmentally friendly approaches use catalysts like sodium perborate (B1237305) or alum in aqueous media. sciensage.info

Sulfonylurea Scaffold Synthesis:

The synthesis of sulfonylureas traditionally involves the reaction of sulfamides with isocyanates. researchgate.net However, this method can be limited by the low reactivity of sulfamides and the challenges in handling isocyanates. researchgate.net

Alternative methods have been developed to overcome these limitations. One approach involves the in situ generation of labile electrophilic functional groups that then react with nucleophilic partners in a one-pot synthesis. researchgate.net Another method utilizes the reaction of amines with diphenyl carbonate to form carbamates, which subsequently react with sulfonamides to produce sulfonylureas. researchgate.net For more complex or sterically hindered sulfonylureas, a method based on N,N'-sulfuryldiimidazole has been developed. acs.org

The synthesis of elinogrel itself is accomplished by reacting ethyl-5-chlorothiophen-2-ylsulfonylcarbamate with 3-(4-aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione. thoracickey.com

Chemical Modifications for Optimized Activity and Stability

To enhance the therapeutic potential of elinogrel, various chemical modifications have been explored to optimize its activity and stability.

Strategies for Enhancing Metabolic Stability

A key challenge in drug development is ensuring sufficient metabolic stability to maintain therapeutic concentrations in the body. For compounds like elinogrel, which contain a sulfonylurea linker, chemical stability can be influenced by the solvent and the substitution pattern of the sulfonylurea group. gu.se

One strategy to improve metabolic stability involves isotopic substitution. Replacing certain atoms with their heavier isotopes, such as deuterium (B1214612) (²H), can sometimes lead to a greater in vivo half-life due to the kinetic isotope effect, which can slow down metabolic processes. google.com

Another approach involves modifying the chemical structure to block sites of metabolism. For related P2Y12 antagonists with a sulfonylurea linker, replacing a 2-methyl substituent on a pyridine (B92270) ring with more electron-donating groups and a 3-ethoxycarbonyl substituent with 5-ethyl-oxazoles resulted in compounds with higher metabolic stability, although this also led to lower potency. gu.se

Approaches to Modulate Receptor Binding Affinity and Potency

The potency of elinogrel is directly related to its binding affinity for the P2Y12 receptor. Elinogrel acts as a competitive antagonist at this receptor. medchemexpress.com Modifications to the molecular structure can significantly impact this interaction.

For a series of related sulfonylurea P2Y12 antagonists, structure-activity relationship (SAR) studies revealed that both a correctly positioned alkyl group and a strong hydrogen bond acceptor are crucial for binding. gu.se The chemical nature of the linker between the core scaffolds is also critical. Varying the linker from a urea (B33335) to a sulfonylurea was a key step in the discovery of this class of P2Y12 antagonists, leading to improved aqueous solubility. gu.se

Furthermore, the binding of antagonists to P2Y receptors can be complex. For the related P2Y1 receptor, some antagonists bind at the lipidic receptor-membrane interface, while others bind within the transmembrane helix bundle. acs.org Understanding these binding modes through computational and structural studies can guide the design of new analogs with improved affinity and drug-like properties. acs.org For instance, knowledge of the binding pocket can help in designing modifications that create additional beneficial interactions with the receptor. acs.org

Environmentally Benign Synthetic Protocols for Related Analogs

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds and their analogs to reduce environmental impact.

For the synthesis of quinazolinone scaffolds, several environmentally benign methods have been reported. These include:

Catalyst- and Solvent-Free Synthesis: An atom-economic protocol for creating schizocommunin analogues, which contain a quinazolinone core, involves the direct coupling of 2-methyl quinazolinones with isatin (B1672199) under catalyst- and solvent-free conditions. nih.gov

Aqueous Media and Green Catalysts: The use of water as a solvent and non-toxic, inexpensive catalysts like sodium perborate or alum (Potash alum) has been demonstrated for the synthesis of quinazolinone derivatives. sciensage.info These methods often offer simple work-up procedures and high yields. sciensage.info

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of quinazolinone analogs, contributing to a greener process. mdpi.com

Sustainable Oxidants: The use of hydrogen peroxide as a green oxidant in combination with DMSO as a carbon source provides a sustainable method for synthesizing quinazolin-4(3H)-ones. acs.org

These green synthetic strategies, while reported for related analogs, offer valuable insights and potential applicability for developing more environmentally friendly manufacturing processes for elinogrel and similar compounds.

Preclinical Pharmacology and Receptor Interaction Dynamics

Elinogrel (B1662655) Potassium's Direct-Acting Mechanism at the P2Y12 Receptor

Elinogrel is a direct-acting antagonist of the P2Y12 receptor, a key G-protein-coupled receptor predominantly expressed on the surface of platelets. researchgate.netnih.gov Unlike thienopyridines such as clopidogrel (B1663587), which are prodrugs requiring metabolic activation in the liver to exert their effects, elinogrel binds directly to the P2Y12 receptor without the need for bioactivation. ahajournals.orgnih.gov This direct mechanism of action suggests it may have a more predictable and less variable effect among patients. ahajournals.orgnih.gov Elinogrel belongs to the quinazolinedione class of small molecules and is being developed in both intravenous and oral formulations. researchgate.netspringer.com

Elinogrel functions as a competitive and reversible antagonist at the P2Y12 receptor. medchemexpress.comnih.govmedchemexpress.com This means it directly competes with the natural agonist, adenosine (B11128) diphosphate (B83284) (ADP), for the same binding site on the receptor. nih.govdrugbank.com The binding is non-permanent, and as plasma concentrations of elinogrel decrease, its inhibitory effect can be reversed, allowing for the potential recovery of normal platelet function within 24 hours of administration. researchgate.netnih.gov This reversibility is a key characteristic that distinguishes it from irreversible P2Y12 inhibitors. nih.gov It is hypothesized that because elinogrel competes directly with ADP, its effect may be modulated by local concentrations of ADP, which are higher at sites of bleeding compared to sites of thrombosis. ahajournals.orgnih.gov

The P2Y12 receptor is coupled to the inhibitory G-protein, Gi. researchgate.net When activated by ADP, the P2Y12 receptor initiates a signaling cascade that leads to platelet activation and aggregation. A primary effect is the inhibition of the enzyme adenylyl cyclase, which results in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). researchgate.netnih.govjacc.org This reduction in cAMP leads to lower activity of cAMP-dependent protein kinases and consequently, reduced phosphorylation of the vasodilator-stimulated phosphoprotein (VASP). jacc.orgnih.gov Dephosphorylated VASP is unable to inhibit the activation of the glycoprotein (B1211001) (GP) IIb/IIIa receptor. jacc.org

Simultaneously, ADP binding to P2Y12 activates the phosphoinositide-3-kinase (PI3K) pathway, which further promotes the activation of the GP IIb/IIIa receptor through signaling intermediates like the GTP-binding protein Rap1b. nih.govjacc.org The activated GP IIb/IIIa receptor is the final common pathway for platelet aggregation, enabling platelets to bind to fibrinogen.

By competitively blocking ADP from binding to the P2Y12 receptor, elinogrel prevents these downstream signaling events. It effectively maintains higher intracellular cAMP levels, promotes the phosphorylated state of VASP (VASP-P), and inhibits the PI3K pathway, thereby preventing the activation of the GP IIb/IIIa receptor and subsequent platelet aggregation. nih.govnih.govjacc.org

Table 1: Modulation of P2Y12 Downstream Signaling by Elinogrel Potassium

| Signaling Component | Normal ADP-Mediated Effect | Effect of Elinogrel Potassium |

|---|---|---|

| Adenylyl Cyclase | Inhibition | No Inhibition |

| cAMP | Decreased Levels | Maintained/Increased Levels |

| VASP Phosphorylation | Decreased | Maintained/Increased |

| PI-3 Kinase | Activation | Inhibition |

| Rap1b | Activation | Inhibition |

| GP IIb/IIIa Receptor | Activation | Inhibition |

Competitive and Reversible ADP Binding Inhibition

In Vitro and Ex Vivo Assessment of Platelet Inhibition

Laboratory-based assays have been crucial in quantifying the antiplatelet effects of elinogrel.

Studies have consistently demonstrated that elinogrel potently inhibits platelet aggregation induced by ADP. researchgate.net Using light transmittance aggregometry (LTA), a standard method for measuring platelet aggregation, elinogrel has shown a robust inhibitory effect. revespcardiol.org In ex vivo studies of patients with high platelet reactivity, a single oral dose of elinogrel significantly reduced platelet aggregation in response to 5 µM and 10 µM ADP. nih.gov Further studies confirmed that both intravenous and oral elinogrel led to greater inhibition of ADP-induced platelet aggregation compared to clopidogrel. revespcardiol.orgnih.gov

The inhibitory effect of elinogrel is concentration-dependent. ahajournals.org Preclinical studies have determined its potency by measuring the half-maximal inhibitory concentration (IC50). Elinogrel was identified as a potent P2Y12 antagonist with an IC50 value of 20 nM. medchemexpress.com In early human studies, a clear relationship between elinogrel concentration and platelet inhibition was observed, with an IC50 of 980 ng/mL for maximum aggregation. nih.gov

Table 2: In Vitro Potency of Elinogrel Potassium

| Parameter | Reported Value | Source |

|---|---|---|

| IC50 (P2Y12 Antagonism) | 20 nM | medchemexpress.com |

| IC50 (Maximum Aggregation) | 980 ng/mL | nih.gov |

Evaluation of ADP-Mediated Platelet Aggregation

In Vivo Models of Thrombosis and Hemostasis

The antithrombotic activity of elinogrel has been evaluated in animal models of thrombosis. In a ferric chloride (FeCl3)-induced vascular injury model in mice, a standard method to induce thrombus formation, intravenous administration of elinogrel at 1 mg/kg was effective at blocking residual thrombotic activity. medchemexpress.com In the same model, oral administration of elinogrel at 60 mg/kg daily for three days also successfully inhibited thrombosis. medchemexpress.com These findings from in vivo models provide evidence that the platelet inhibition observed in laboratory settings translates into an effective antithrombotic effect in a living system.

Effects on Thrombus Formation under Varied Shear Conditions

Elinogrel potassium's activity in preventing thrombus formation has been evaluated under conditions designed to mimic the variable shear stress environments found within the human vascular system. Arterial thrombosis typically occurs under high shear stress, while conditions at sites of active bleeding are often characterized by lower shear stress and flow. nih.gov Preclinical models have demonstrated that elinogrel's efficacy is influenced by these differing hemodynamic conditions, which correlate with local concentrations of the platelet agonist adenosine diphosphate (ADP).

In preclinical models simulating high shear conditions, where local ADP concentrations are generally low (less than 1 μmol/L), elinogrel effectively prevents thrombus formation. ahajournals.org This environment is representative of pathological thrombus formation in stenosed arteries. nih.govahajournals.org Conversely, in conditions where ADP concentrations are higher (in the 5 to 10 μmol/L range), which may be more analogous to hemostatic plug formation at sites of bleeding, the platelet inhibition by elinogrel was observed to be less pronounced. ahajournals.org This phenomenon is attributed to the competitive nature of elinogrel's interaction with the P2Y12 receptor; as a competitive antagonist, its inhibitory effect can be surmounted by high concentrations of the natural agonist, ADP. nih.govahajournals.org This characteristic suggests a potential for a wider therapeutic window, selectively targeting pathological thrombosis under high shear while potentially minimizing impact on hemostasis in low-shear environments. nih.gov

| Shear Condition | Associated ADP Concentration | Effect of Elinogrel on Thrombus Formation | Mechanism |

|---|---|---|---|

| High Shear (Arterial Flow) | Low (<1 μmol/L) | Effective prevention of thrombus formation. ahajournals.org | Elinogrel effectively antagonizes the P2Y12 receptor due to low levels of competing ADP. ahajournals.org |

| Low Shear (Hemostatic Plug) | High (5 to 10 μmol/L) | Less pronounced platelet inhibition. ahajournals.org | High concentrations of ADP outcompete elinogrel for binding to the P2Y12 receptor. nih.govahajournals.org |

Comparative Preclinical Efficacy Studies with Other Antiplatelet Agents

Preclinical investigations have compared the antithrombotic efficacy of elinogrel to that of other P2Y12 inhibitors, notably the irreversible thienopyridine, clopidogrel. These studies aimed to determine relative potency and effectiveness in in vivo models of thrombosis.

A key study utilized a murine ferric chloride (FeCl₃) induced thrombosis model, which allows for the direct observation of thrombus formation in vivo. researchgate.net In this model, researchers compared elinogrel with clopidogrel at doses that achieved equivalent, maximal levels of inhibition of ADP-induced platelet aggregation as measured ex vivo. researchgate.net The results indicated that despite achieving similar levels of platelet aggregation inhibition, clopidogrel failed to fully replicate the antithrombotic phenotype observed in mice genetically deficient in the P2Y12 receptor. researchgate.net In contrast, elinogrel, as a direct-acting reversible P2Y12 antagonist, was able to achieve maximal levels of thrombosis inhibition in vivo. researchgate.net Furthermore, the intravenous administration of elinogrel was shown to abolish the residual thrombosis that persisted in animals treated with a standard dose of clopidogrel. researchgate.net These findings suggest that elinogrel may achieve a more complete and potent in vivo antithrombotic effect compared to clopidogrel, even when ex vivo measures of platelet aggregation are similar. researchgate.net

| Compound | Mechanism | Preclinical In Vivo Finding (Murine Thrombosis Model) | Reference |

|---|---|---|---|

| Clopidogrel | Irreversible P2Y12 antagonist (prodrug). academie-sciences.fr | Failed to reproduce the full antithrombotic effect of P2Y12 deficiency; residual thrombosis observed. researchgate.net | researchgate.net |

| Elinogrel | Direct-acting, reversible, competitive P2Y12 antagonist. nih.gov | Achieved maximal levels of in vivo thrombosis inhibition; abolished residual thrombosis seen with clopidogrel. researchgate.net | researchgate.net |

Investigations into Mechanisms of Platelet Reactivity and Resistance

A significant focus of antiplatelet drug development is overcoming the limitations of existing therapies, such as the wide inter-patient variability and resistance observed with clopidogrel. nih.gov Elinogrel's distinct pharmacological profile as a direct-acting and reversible P2Y12 antagonist has been investigated as a potential solution to these challenges. researchgate.netnih.gov

Inhibition of Clopidogrel-Insensitive P2Y12 Receptor Pools

The phenomenon of "clopidogrel resistance" or high on-treatment platelet reactivity is a multifactorial issue. jacc.org One contributing factor is that clopidogrel is a prodrug that requires hepatic cytochrome P450 (CYP) enzymes for conversion to its active metabolite. academie-sciences.frjacc.org Genetic variations in these enzymes can lead to insufficient generation of the active metabolite and, consequently, inadequate platelet inhibition. nih.gov As a direct-acting agent, elinogrel does not require metabolic activation, allowing it to bypass this source of variability and provide a more consistent antiplatelet effect. ahajournals.orgnih.gov

Preclinical research suggests that beyond metabolic issues, clopidogrel may not completely block all P2Y12 receptors, leaving an "inducible pool" that can still contribute to thrombosis in vivo. researchgate.net Studies have shown that this clopidogrel-insensitive receptor pool can be effectively blocked by elinogrel. researchgate.net In vivo thrombosis models demonstrated that even at doses causing maximal inhibition of ADP-induced aggregation, clopidogrel treatment left residual thrombotic activity. researchgate.net This remaining activity was abolished by the subsequent administration of elinogrel, indicating its ability to inhibit P2Y12 receptor pools that are not effectively blocked by clopidogrel's active metabolite. researchgate.net This capacity to overcome high platelet reactivity has also been observed in early-phase clinical trials, where elinogrel demonstrated potent inhibition of platelet response in patients classified as non-responsive to clopidogrel. researchgate.net

| Characteristic | Clopidogrel | Elinogrel | Reference |

|---|---|---|---|

| Activation | Prodrug, requires hepatic metabolic activation. academie-sciences.fr | Direct-acting, no metabolic activation required. ahajournals.org | ahajournals.orgacademie-sciences.fr |

| Effect on "Insensitive" P2Y12 Pools | Fails to completely block an inducible receptor pool, allowing for residual thrombosis. researchgate.net | Effectively blocks clopidogrel-insensitive P2Y12 receptor pools and abolishes associated residual thrombosis. researchgate.net | researchgate.net |

| Impact of CYP Genetic Variants | Pharmacodynamic response is highly variable and influenced by genetics (e.g., CYP2C19). nih.gov | Pharmacodynamic response is expected to be more consistent and not impacted by CYP genetics. nih.govahajournals.org | nih.govahajournals.org |

Preclinical Pharmacokinetic and Pharmacodynamic Principles

Theoretical Considerations of Absorption and Distribution

The absorption and distribution of a drug are fundamentally influenced by its molecular properties. In the case of elinogrel (B1662655), its chemical structure dictates its behavior in biological systems.

Elinogrel is a weak acid. google.com Theoretical studies have provided insights into the physicochemical properties of elinogrel that influence its absorption. researchgate.netnih.gov At a physiological pH of 7.4, elinogrel is expected to be completely ionized. researchgate.netnih.govresearchgate.netresearchgate.net This ionization state can impact its ability to cross cell membranes, a critical step in oral absorption.

| Property | Value/State | Implication for Absorption |

| Ionization State at pH 7.4 | Completely ionized researchgate.netnih.govresearchgate.netresearchgate.net | May influence membrane permeability. |

| Polar Surface Area (PSA) | Lower PSA is generally favorable for absorption researchgate.netnih.govresearchgate.net | Influences the ability to cross biological membranes. |

Preclinical Metabolic and Clearance Pathways

The metabolism and clearance of elinogrel have been characterized in preclinical studies, revealing a balanced elimination profile.

A relatively small portion of elinogrel undergoes metabolism. ahajournals.org Approximately 10% of the compound is converted into a pharmacologically inactive metabolite. ahajournals.org The primary metabolic pathway is N-demethylation. wikipedia.org The fact that the majority of the drug remains unchanged and the main metabolite is inactive simplifies its pharmacokinetic profile and reduces the potential for drug-drug interactions related to active metabolites. ahajournals.org

Hepatic and Renal Clearance Characteristics

Pharmacodynamic Characteristics in Preclinical Models

Preclinical studies have consistently demonstrated the potent and rapid antiplatelet effects of elinogrel through its direct and reversible inhibition of the P2Y12 receptor. nih.govresearchgate.netinvivochem.com

Elinogrel is characterized by a rapid onset of action. nih.govresearchgate.net Following intravenous administration in preclinical models, near-complete platelet inhibition is achieved quickly. nih.govnih.gov This rapid onset is a key feature, particularly in acute settings where immediate antiplatelet effect is desired. nih.govresearchgate.net

Predictable Platelet Inhibition in Preclinical Models

Elinogrel potassium has demonstrated predictable and dose-dependent inhibition of platelet aggregation in various preclinical models. In in vitro studies using human platelet-rich plasma, elinogrel effectively inhibited ADP-induced platelet aggregation with a reported IC50 of 2.81 nM. caymanchem.com Further preclinical investigations in murine models have substantiated these findings.

In a ferric chloride (FeCl3)-induced thrombosis model in mice, oral administration of elinogrel at a dose of 60 mg/kg resulted in significant inhibition of thrombus formation. caymanchem.comnih.gov This antithrombotic effect was achieved at plasma concentrations that had minimal impact on tail bleeding times, suggesting a potentially favorable therapeutic window. nih.gov

Notably, in comparative preclinical studies, the antithrombotic activity of elinogrel at its highest concentrations was superior to that observed with doses of clopidogrel (B1663587) that achieved complete blockade of ADP-induced aggregation. nih.gov For instance, in an in vivo FeCl3 mesenteric artery injury thrombosis model, fewer platelets were recruited to the site of vascular injury in mice treated with elinogrel (60 mg/kg) compared to those treated with clopidogrel (50 µg/kg). portico.org Furthermore, intravenous administration of elinogrel (1 mg/kg) was able to completely block residual thrombotic activity in mice that had been pre-treated with oral clopidogrel. portico.org

These preclinical findings highlight elinogrel's capacity for potent and predictable platelet inhibition. The direct-acting nature of elinogrel contributes to a consistent dose-response relationship, which is a key differentiator from indirectly acting prodrugs.

| Preclinical Model | Key Finding | Reference |

|---|---|---|

| Human Platelet-Rich Plasma (in vitro) | IC50 of 2.81 nM for inhibition of ADP-induced platelet aggregation. | caymanchem.com |

| Murine FeCl3-Induced Thrombosis Model | Significant inhibition of thrombus formation at 60 mg/kg oral dose. | caymanchem.comnih.gov |

| Murine FeCl3 Mesenteric Artery Injury Model | Fewer platelets recruited at the site of vascular injury compared to clopidogrel. | portico.org |

| Murine Model with Clopidogrel Pre-treatment | Intravenous elinogrel (1 mg/kg) abolished residual thrombotic activity. | portico.org |

Implications of Reversible Binding for Pharmacodynamic Profile

The reversible binding of elinogrel to the P2Y12 receptor is a cornerstone of its pharmacodynamic profile, offering distinct advantages over irreversible inhibitors. portico.orgresearchgate.netsgul.ac.uk This characteristic allows for a dynamic and concentration-dependent interaction with the receptor, which has significant implications for its antiplatelet effects in the complex microenvironment of a thrombus and may contribute to a more consistent and predictable response among patients.

Competitive Antagonism and ADP Concentration-Dependent Effects in Thrombus Environment

Elinogrel acts as a direct, competitive antagonist of the P2Y12 receptor, meaning it vies with adenosine (B11128) diphosphate (B83284) (ADP) for the same binding site. portico.orgmedchemexpress.comnih.gov This competitive nature results in a pharmacodynamic effect that is dependent on the local concentration of ADP. ahajournals.org In preclinical models designed to simulate different thrombotic conditions, elinogrel demonstrated effective prevention of thrombus formation under high shear conditions where ADP concentrations are typically low (less than 1 μmol/L). ahajournals.org

However, in environments with higher ADP concentrations (in the 5 to 10 μmol/L range), the platelet inhibition by elinogrel was less pronounced. ahajournals.org This is a direct consequence of the increased competition from ADP, which can displace the reversibly bound elinogrel from the P2Y12 receptor. This concentration-dependent effect is further illustrated by in vitro studies where the IC50 of elinogrel for ADP-induced aggregation increased with rising ADP concentrations. portico.org

This characteristic suggests that elinogrel's antiplatelet activity could be modulated by the physiological conditions at the site of thrombosis. It is hypothesized that this competitive, reversible inhibition might offer a degree of physiological regulation, potentially minimizing bleeding risk in situations with high endogenous ADP levels, such as during active bleeding. ahajournals.org

Potential for Reduced Inter-Individual Variability compared to Prodrugs

A significant limitation of P2Y12 receptor antagonists that are prodrugs, such as clopidogrel, is the substantial inter-individual variability in their antiplatelet response. researchgate.netahajournals.orgecrjournal.com This variability is largely attributed to the need for metabolic activation by the hepatic cytochrome P450 (CYP) system. thoracickey.compcronline.com Genetic polymorphisms in CYP enzymes, particularly CYP2C19, can lead to altered metabolism of clopidogrel, resulting in insufficient generation of its active metabolite and consequently, inadequate platelet inhibition in a significant portion of patients. pcronline.com

Elinogrel, as a direct-acting agent, circumvents this metabolic activation step. ahajournals.orgthoracickey.com It does not require conversion to an active form and therefore, its pharmacodynamic effect is not subject to the genetic and drug-drug interaction variabilities associated with the CYP450 system. thoracickey.com This direct mechanism of action is expected to lead to a more consistent and predictable level of platelet inhibition across different individuals. researchgate.netnih.gov

Advanced Analytical Methodologies for Elinogrel Potassium Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, providing powerful means to separate complex mixtures into their individual components. actascientific.com For a compound like elinogrel (B1662655) potassium, liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the technique of choice due to its high resolution, sensitivity, and applicability to polar molecules. science.gov

The development of a robust HPLC method is critical for the reliable analysis of elinogrel potassium. The process involves a systematic optimization of various chromatographic parameters to achieve adequate separation from impurities and potential degradation products.

For a polar compound such as elinogrel, a reversed-phase HPLC (RP-HPLC) method is typically employed. science.gov This approach uses a nonpolar stationary phase (the column) and a polar mobile phase. The optimization process would involve:

Column Selection : A C8 or C18 column is a common starting point for separating pharmaceutical compounds. Columns like the Zorbax XDB C8 or Luna C18 (150 mm x 4.6 mm, 3.5-5 µm particle size) are often used for similar analytes. researchgate.net

Mobile Phase Composition : The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The choice of buffer (e.g., phosphate, ammonium (B1175870) acetate) and its pH are critical for controlling the ionization state and retention of elinogrel. researchgate.netgoogle.com The organic solvent, commonly acetonitrile (B52724) or methanol, is adjusted to control the elution strength. google.com A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to separate all components in a reasonable time. actascientific.comresearchgate.net

Flow Rate and Temperature : A flow rate of around 1.0 mL/min is standard, but can be adjusted to optimize separation efficiency and analysis time. researchgate.netgoogle.com The column temperature is also controlled (e.g., at 30°C) to ensure reproducible retention times. researchgate.net

Detection : A Photodiode Array (PDA) detector is commonly used, allowing for the monitoring of the analyte at its wavelength of maximum absorbance, which enhances sensitivity and allows for peak purity assessment. researchgate.net

While specific, validated HPLC methods for elinogrel potassium are not extensively detailed in publicly available literature, the development would follow these established principles to create a method suitable for quality control and stability testing.

Once an HPLC method is developed, it must be validated in accordance with International Council for Harmonisation (ICH) guidelines to prove its suitability for the intended purpose. ebi.ac.uk Validation ensures that the method is reliable, reproducible, and accurate for the quantification of elinogrel potassium.

The key validation parameters include:

Specificity : This demonstrates that the method can accurately measure the analyte without interference from other components such as impurities, degradation products, or excipients. ebi.ac.uk This is often assessed using forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light. researchgate.net

Linearity : This confirms a proportional relationship between the detector response and the concentration of the analyte over a specified range. A correlation coefficient (R²) value greater than 0.999 is typically required. researchgate.netebi.ac.uk

Precision : This measures the closeness of agreement between repeated measurements of the same sample. It is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). ebi.ac.uk The results are expressed as the Relative Standard Deviation (%RSD), which should generally be less than 2%. researchgate.netebi.ac.uk

Accuracy : This expresses the closeness of the measured value to the true value. It is often determined by analyzing samples spiked with a known amount of the analyte (recovery studies). Recoveries are typically expected to be within 98-102%. ebi.ac.uk

Robustness : This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature), providing an indication of its reliability during normal use. ebi.ac.uk

An illustrative summary of acceptance criteria for a validated HPLC method is provided in the table below.

| Validation Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Specificity | No interference at the retention time of the analyte. | Ensures the signal is from the analyte only. |

| Linearity | Correlation Coefficient (R²) ≥ 0.999 | Confirms proportional response to concentration. |

| Precision (%RSD) | ≤ 2.0% | Demonstrates repeatability of the method. |

| Accuracy (% Recovery) | 98.0% - 102.0% | Shows the method provides true results. |

| Robustness | System suitability parameters pass under varied conditions. | Indicates reliability under normal operational variance. |

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for determining the molecular structure and confirming the identity of pharmaceutical substances like elinogrel.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise chemical structure of a molecule. Through ¹H NMR and ¹³C NMR, chemists can map the carbon-hydrogen framework of elinogrel.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR detects the carbon atoms in the molecule, providing a count of unique carbon environments.

Advanced 2D NMR techniques (like COSY and HSQC) would be used to establish the connectivity between different parts of the molecule, confirming the final structure.

IR and HRMS provide complementary information for molecular characterization.

Infrared (IR) Spectroscopy identifies the functional groups present in elinogrel by measuring the absorption of infrared radiation at specific vibrational frequencies. Characteristic peaks for groups such as carbonyls (C=O), amines (N-H), and carbon-fluorine (C-F) bonds would provide a unique "fingerprint" for the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the parent ion. science.gov This allows for the determination of the elemental formula of elinogrel with high confidence, distinguishing it from other compounds with the same nominal mass. science.gov

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Computational Chemistry in Support of Analytical Research

Computational chemistry has become an effective tool in modern drug research, providing insights that support and guide experimental work. nih.gov Theoretical studies on elinogrel have been performed to understand its physicochemical properties.

Structural and Physicochemical Properties : Density Functional Theory (DFT) has been used to compute the geometry and energies of elinogrel's most stable conformers. nih.gov These computational methods are also used to evaluate important properties like the dissociation constant (pKa), lipophilicity (logP), and solubility. nih.gov Studies have shown that elinogrel is predicted to be completely ionized at a physiological pH of 7.4. nih.gov

Pharmacological Profile Prediction : Computer programs such as PASS (Prediction of Activity Spectra for Substances) have been utilized to perform comparative pharmacological analysis and predict a wide range of biological activities for elinogrel based on its structure. japsonline.com

Drug Repurposing and Screening : Elinogrel has been identified in computational drug discovery and repurposing studies. For example, one in silico screening study identified elinogrel as a potential antagonist for the TRPA1 calcium channel, a target being investigated for multiple sclerosis. mdpi.com

These computational approaches provide valuable data that complements experimental analytical research, aiding in the understanding of the molecule's behavior and potential applications. nih.gov

Prediction of Dissociation Constants (pKa) and Ionization States

The dissociation constant (pKa) is a critical physicochemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule. For Elinogrel, a weak acid, understanding its pKa values is essential for predicting its behavior in different physiological environments.

Theoretical and experimental methods have been employed to determine the pKa of Elinogrel. A patent for pharmaceutical compositions of Elinogrel reports two pKa values: approximately 3.3 and 10.3. google.com The compound is described as being practically insoluble in water at a pH range of 1.0 to 7.4, with its aqueous solubility increasing at a pH of 8 or higher. google.com This suggests that Elinogrel is primarily in its un-ionized form in the acidic environment of the stomach and transitions to an ionized state in the more alkaline conditions of the intestines.

Computational chemistry offers a powerful tool for predicting pKa values. Studies have utilized density functional theory (DFT) methods, specifically at the Becke3LYP/6-311++G(d,p) level, to compute the dissociation constants of Elinogrel and other antiplatelet agents. nih.govdntb.gov.ua These theoretical calculations have shown that Elinogrel is expected to be completely ionized at a physiological pH of 7.4. nih.govresearchgate.netresearchgate.net This ionization is crucial for its interaction with its target, the P2Y12 receptor. The ability to predict whether a compound will be in its ionized or un-ionized form at a specific pH is vital for drug formulation and development. google.com

Table 1: Reported pKa Values for Elinogrel

| pKa Value | Method | Reference |

|---|---|---|

| ~3.3 | Experimental/Pharmaceutical Data | google.com |

| 10.3 | Experimental/Pharmaceutical Data | google.com |

| Computed to be fully ionized at pH 7.4 | Theoretical Calculation (DFT) | nih.govresearchgate.net |

Stereochemical Analysis of Related Antiplatelet Agents

While Elinogrel itself is not a prodrug and is pharmacologically active on its own, the stereochemical characteristics of related antiplatelet agents, particularly the thienopyridines, underscore the importance of stereoisomer analysis in this class of drugs. wikipedia.orgescardio.org Thienopyridines like clopidogrel (B1663587) and prasugrel (B1678051) are prodrugs that require metabolic activation, a process that often introduces chiral centers and results in multiple stereoisomers with differing pharmacological activity. nih.govahajournals.org

Clopidogrel: The metabolic activation of clopidogrel leads to the formation of an active metabolite that exists as a mixture of stereoisomers. nih.gov In vivo, two specific isomers, designated H3 and H4, are formed. researchgate.net Crucially, only the H4 isomer possesses the desired antiplatelet activity. nih.govresearchgate.net This stereoselectivity highlights the necessity of analytical methods capable of separating and quantifying these isomers to understand the drug's efficacy.

Prasugrel: Prasugrel's active metabolite, R-138727, presents an even more complex stereochemical profile, with four possible stereoisomers due to two chiral centers. nih.govresearchgate.net Research has demonstrated that the bioactivity of these isomers varies significantly. The (R,S)- and (R,R)-isomers are the most potent, accounting for the majority of the observed antiplatelet effect. nih.gov The stereochemistry at the thiol group, in particular, is critical for bioactivity. nih.gov Analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are essential for separating and identifying these four distinct stereoisomers in plasma samples. researchgate.net

The conformational structure of Elinogrel is influenced by the stereochemistry of its sulfonylurea moiety. nih.govresearchgate.net The extensive research into the stereoisomers of related compounds like clopidogrel and prasugrel establishes a clear precedent for the critical role of stereochemical analysis in developing effective and safe antiplatelet therapies. Understanding the three-dimensional structure and specific isomeric forms is paramount for elucidating structure-activity relationships.

Table 2: Stereoisomers of Active Metabolites of Related Thienopyridines

| Parent Drug | Active Metabolite | Number of Stereoisomers | Key Findings | Reference(s) |

|---|---|---|---|---|

| Clopidogrel | Thiol metabolite | 2 (in vivo) | Only the H4 isomer is pharmacologically active. | nih.govresearchgate.net |

| Prasugrel | R-138727 | 4 | (R,S)- and (R,R)-isomers are the most potent. | nih.gov |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Elinogrel potassium |

| Clopidogrel |

| Prasugrel |

| Ticlopidine (B1205844) |

| Ticagrelor |

| Cangrelor |

Future Directions and Emerging Research Avenues

Theoretical Frameworks for Reversible P2Y12 Receptor Inhibition

The development of reversible P2Y12 receptor antagonists like elinogrel (B1662655) is built on a strong theoretical foundation aimed at overcoming the limitations of irreversible inhibitors. tandfonline.com Irreversible antagonists, such as the thienopyridines clopidogrel (B1663587) and prasugrel (B1678051), permanently block the P2Y12 receptor for the life of the platelet. scispace.commdpi.com This can lead to a prolonged bleeding risk and challenges in managing patients who require urgent surgery.

Reversible inhibitors offer a more controlled and flexible therapeutic approach. tandfonline.com Their mechanism allows for a faster offset of antiplatelet effect upon discontinuation of the drug, a desirable feature in many clinical scenarios. researchgate.net The binding of elinogrel to the P2Y12 receptor is competitive with adenosine (B11128) diphosphate (B83284) (ADP), the natural ligand that triggers platelet activation. medscape.org This contrasts with the non-competitive binding of other reversible antagonists like ticagrelor. medscape.org Understanding the nuances of these different binding modes is a key area of ongoing research, as it may lead to the design of agents with more predictable and favorable efficacy and safety profiles. medscape.org

The theoretical advantages of reversible P2Y12 inhibition include:

More predictable pharmacodynamics: The level of platelet inhibition is more directly related to the plasma concentration of the drug.

Faster offset of action: This allows for quicker restoration of normal platelet function when the drug is stopped. researchgate.net

Potential for reduced bleeding complications: The ability to rapidly reverse the antiplatelet effect may be beneficial in patients with bleeding or those requiring emergency procedures.

Exploration of Novel Chemical Scaffolds and Analog Development Based on Elinogrel's Mechanism

The chemical structure of elinogrel, a quinazolinone derivative, has served as a starting point for the exploration of new chemical scaffolds for P2Y12 antagonism. rndsystems.com Researchers are actively investigating diverse molecular frameworks to identify novel compounds with improved pharmacological properties. tandfonline.comresearchgate.net The goal is to develop analogs that retain the benefits of reversible P2Y12 inhibition while potentially offering enhanced potency, selectivity, or a more favorable pharmacokinetic profile.

Several classes of compounds have been explored as P2Y12 receptor antagonists, including:

Thienopyridines (irreversible) researchgate.net

Adenosine triphosphate analogues (reversible) researchgate.net

Piperazinyl-glutamate-quinolines, -pyridines, and -pyrimidines (reversible) researchgate.net

Anthraquinone derivatives researchgate.net

The development of new chemical entities is often guided by structure-activity relationship (SAR) studies, which systematically modify the chemical structure of a lead compound to understand its impact on biological activity. While detailed SAR data for elinogrel derivatives have not been widely published, the principle of modifying existing scaffolds is a cornerstone of drug discovery. nih.gov The search for novel P2Y12 inhibitors also includes the screening of natural products, which offer a wide diversity of chemical structures. tandfonline.com

Advancements in QSAR and Computational Drug Design for P2Y12 Antagonists

Quantitative Structure-Activity Relationship (QSAR) modeling and other computational drug design techniques are playing an increasingly vital role in the development of P2Y12 antagonists. tandfonline.comresearchgate.net These methods use computer algorithms to correlate the chemical structure of a molecule with its biological activity, enabling the prediction of the potency and potential toxicity of new compounds before they are synthesized. patsnap.comnih.gov

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding interactions that are crucial for drug efficacy. tandfonline.com The availability of crystal structures for the human P2Y12 receptor has significantly enhanced the accuracy of molecular docking studies. nih.govresearchgate.net

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific receptor. researchgate.netpatsnap.com Pharmacophore models can be used as templates to screen large virtual libraries of compounds to identify potential new drug candidates. patsnap.com

Machine Learning and Artificial Intelligence: More recently, machine learning and AI are being integrated into drug discovery pipelines to enhance the speed and accuracy of compound screening and optimization. patsnap.comnih.gov These advanced computational tools can analyze vast datasets to identify complex patterns and relationships that may not be apparent through traditional methods. nih.gov

The integration of these computational tools has the potential to accelerate the discovery of novel P2Y12 antagonists with improved properties, making the drug development process more efficient and cost-effective. patsnap.com

Unanswered Questions and Future Preclinical Research Trajectories

Despite significant progress in the field of P2Y12 inhibition, several important questions remain unanswered, guiding future preclinical research. A primary challenge is to uncouple the desired antithrombotic effect from the risk of bleeding. researchgate.net This involves exploring novel targets within the platelet activation and coagulation pathways. medscape.org

Future preclinical research is likely to focus on:

Investigating the role of P2Y12 receptors in other physiological and pathological processes: P2Y12 receptors are also found on other cell types, such as microglia in the central nervous system, where their function is not fully understood. biorxiv.org Research in this area could open up new therapeutic applications for P2Y12 antagonists beyond thrombosis. biorxiv.org

Developing more sophisticated in vitro and in vivo models: More predictive preclinical models are needed to better assess the efficacy and safety of new antiplatelet agents before they enter human clinical trials.

Personalized antiplatelet therapy: There is significant inter-individual variability in the response to antiplatelet drugs. jacc.orgsoton.ac.uk Future research will likely focus on identifying genetic and other biomarkers that can predict a patient's response to a particular P2Y12 inhibitor, allowing for a more personalized approach to treatment. soton.ac.uk

Exploring the potential of combination therapies: Combining P2Y12 inhibitors with other antithrombotic agents that have different mechanisms of action may offer a way to enhance efficacy while minimizing bleeding risk.

The journey with elinogrel, though it did not result in a marketed drug, has provided valuable insights that continue to shape the future of antiplatelet therapy. The ongoing exploration of reversible P2Y12 inhibition, novel chemical scaffolds, and advanced computational methods holds the promise of delivering safer and more effective treatments for patients with thrombotic diseases.

Q & A

Q. What is the mechanism of action of elinogrel potassium, and how does its reversible P2Y12 inhibition differ from irreversible antagonists like clopidogrel?

Elinogrel potassium is a direct-acting, competitive, and reversible P2Y12 receptor antagonist with an IC50 of 20 nM . Unlike clopidogrel (a prodrug requiring CYP2C19-mediated activation), elinogrel binds directly to the P2Y12 receptor without metabolic activation, enabling rapid and predictable platelet inhibition . Its reversibility allows for quicker recovery of platelet function upon discontinuation, which may reduce bleeding risks compared to irreversible agents . Methodological Insight: To confirm reversibility, use platelet function assays (e.g., VerifyNow or light transmission aggregometry) pre- and post-drug washout .

Q. How was the INNOVATE-PCI trial designed to evaluate elinogrel in non-urgent percutaneous coronary intervention (PCI) patients?

The INNOVATE-PCI trial (NCT00751231) was a Phase II randomized, double-blind, active-controlled study comparing intravenous (IV) and oral elinogrel with clopidogrel in 652 elective PCI patients . Key design elements:

- Dosing : IV elinogrel (80 mg bolus) followed by oral doses (50–150 mg twice daily) vs. clopidogrel (300/600 mg loading + 75 mg/day maintenance) .

- Endpoints : Safety (bleeding events) and efficacy (platelet reactivity, cardiovascular outcomes) at 24 hours, 60 days, and 120 days .

- Adaptive Design : Dose adjustments (e.g., IV increased to 120 mg) based on interim safety reviews .

Q. What pharmacokinetic (PK) and pharmacodynamic (PD) properties make elinogrel suitable for dual IV/oral administration?

Elinogrel exhibits linear PK with dose-proportional platelet inhibition and a half-life of ~12 hours . The IV formulation achieves immediate P2Y12 inhibition (critical for acute settings), while oral dosing maintains therapeutic levels . Methodological Insight: Use PK/PD modeling to correlate plasma concentrations (measured via LC-MS/MS) with platelet reactivity units (PRUs) to optimize dosing regimens .

Advanced Research Questions

Q. How can researchers resolve contradictions between elinogrel’s potent platelet inhibition and its lack of clinical efficacy in Phase II trials?

Despite superior platelet inhibition vs. clopidogrel (PRU reduction: 80–90% vs. 40–60%), INNOVATE-PCI showed no significant difference in 120-day cardiovascular outcomes . Potential explanations:

- Trial Design : Underpowered Phase II sample size and heterogeneous patient populations .

- Safety-Driven Dose Limitations : Higher elinogrel doses (150 mg) were linked to elevated liver enzymes, prompting dose reductions that may have compromised efficacy .

- Off-Target Effects : Reversible inhibition may reduce thrombotic risk but increase bleeding, offsetting net clinical benefit . Methodological Insight: Conduct meta-analyses integrating PK/PD and clinical data to identify therapeutic windows balancing efficacy and safety .

Q. What genetic factors influence elinogrel’s response, and how should they be incorporated into trial designs?

Elinogrel’s efficacy is independent of CYP2C19 polymorphisms (unlike clopidogrel), making it advantageous for patients with loss-of-function alleles (e.g., CYP2C192) . However, variability in P2Y12 receptor expression or downstream signaling (e.g., ITGB3 polymorphisms) may affect response . Methodological Insight: Include genotyping for CYP2C19 and P2RY12 variants in subgroup analyses to stratify responders .

Q. How do preclinical findings on elinogrel’s antiplatelet effects translate to clinical scenarios, particularly in high-risk populations?

Preclinical studies demonstrated elinogrel’s superiority over clopidogrel in reducing thrombus formation without prolonging bleeding times . However, Phase II trials revealed increased liver enzyme elevations (dose-dependent) and dyspnea, likely due to off-target adenosine uptake modulation . Methodological Insight: Use translational models (e.g., microfluidic flow chambers) to simulate stent thrombosis under arterial shear stress and validate findings in CYP2C19*2 carrier populations .

Q. What methodological challenges arise when comparing elinogrel with newer P2Y12 inhibitors (e.g., ticagrelor, prasugrel) in post-hoc analyses?

Cross-trial comparisons are limited by differences in trial design (e.g., TRITON-TIMI 38 for prasugrel, PLATO for ticagrelor) and patient cohorts (ACS vs. elective PCI) . Elinogrel’s unique IV/oral dual administration complicates head-to-head evaluations . Methodological Insight: Apply propensity score matching or network meta-analyses to adjust for confounding variables .

Q. How can researchers optimize elinogrel’s synthesis and formulation for improved stability and bioavailability?

A 2012 improved synthesis route achieved a 19.6% overall yield via convergent synthesis of two intermediates:

- Intermediate 13 : Synthesized from 3,4-difluorobenzenamine through substitution, cyclization, and oxidation .

- Intermediate 4 : Derived from 2-chlorothiophene via ammonolysis . Methodological Insight: Use green chemistry principles (e.g., solvent recycling) to reduce costs and improve scalability .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.